molecular formula C10H17ClN4O B1529126 3-(3-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride CAS No. 1638612-52-8

3-(3-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride

Cat. No.: B1529126
CAS No.: 1638612-52-8
M. Wt: 244.72 g/mol
InChI Key: SQPUYERMUNRNKR-UHFFFAOYSA-N
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Description

3-(3-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrazinone core substituted with an aminopiperidine moiety, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride typically involves the following steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine and methylating agents under controlled conditions.

    Introduction of the Aminopiperidine Moiety: The aminopiperidine group is introduced via nucleophilic substitution reactions, where 3-aminopiperidine reacts with the pyrazinone core in the presence of suitable catalysts and solvents.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups introduced at specific positions.

Scientific Research Applications

3-(3-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminopiperidine moiety may interact with biological receptors or enzymes, modulating their activity. The pyrazinone core can participate in various biochemical reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-aminopyridine: A structurally related compound with an aminopyridine core, used in various chemical and biological studies.

    2-(pyridin-2-yl)pyrimidine derivatives: Compounds with similar heterocyclic structures, investigated for their potential biological activities.

    Xanthine derivatives: Compounds with a xanthine core, known for their diverse pharmacological properties.

Uniqueness

3-(3-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride is unique due to its specific combination of a pyrazinone core and an aminopiperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new therapeutic agents and materials.

Properties

IUPAC Name

3-(3-aminopiperidin-1-yl)-1-methylpyrazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.ClH/c1-13-6-4-12-9(10(13)15)14-5-2-3-8(11)7-14;/h4,6,8H,2-3,5,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPUYERMUNRNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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